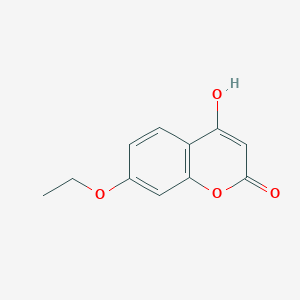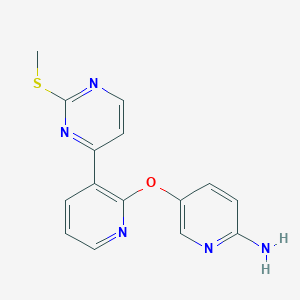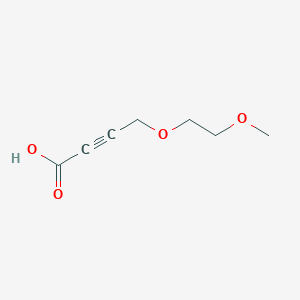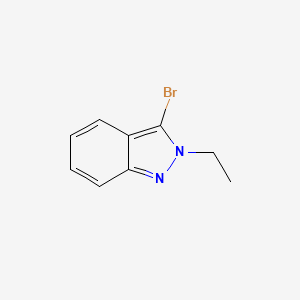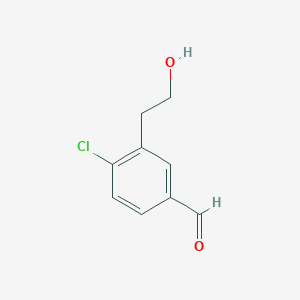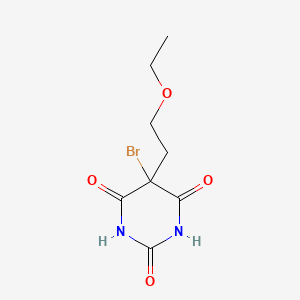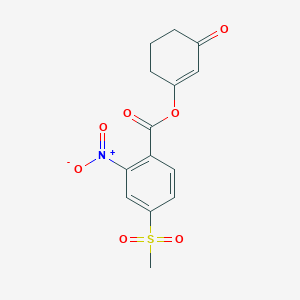
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate
Descripción general
Descripción
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate is a complex organic compound with a unique structure that includes a nitro group, a methylsulfonyl group, and a phenylcarbonyloxy group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methylsulfonylbenzene to introduce the nitro group, followed by the formation of the phenylcarbonyloxy group through esterification or acylation reactions. The final step involves the cyclization of the intermediate to form the cyclohexene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbonyloxy derivatives.
Aplicaciones Científicas De Investigación
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. The phenylcarbonyloxy group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfonyl)-2-nitrobenzoic acid: Shares the nitro and methylsulfonyl groups but lacks the cyclohexene ring.
1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride: Contains similar functional groups but has a different core structure
Propiedades
Fórmula molecular |
C14H13NO7S |
|---|---|
Peso molecular |
339.32 g/mol |
Nombre IUPAC |
(3-oxocyclohexen-1-yl) 4-methylsulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C14H13NO7S/c1-23(20,21)11-5-6-12(13(8-11)15(18)19)14(17)22-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3 |
Clave InChI |
NGSRUCJZGJEESC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
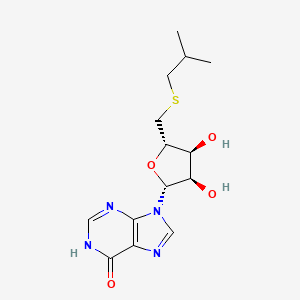

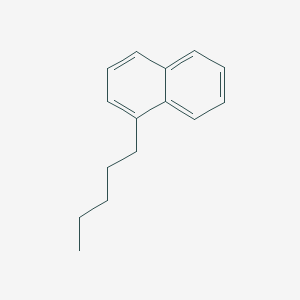
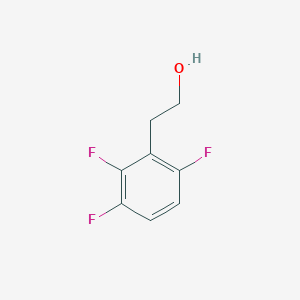
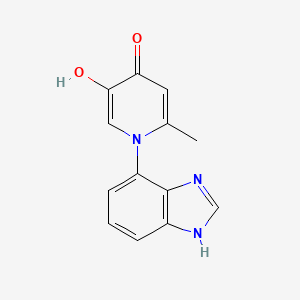
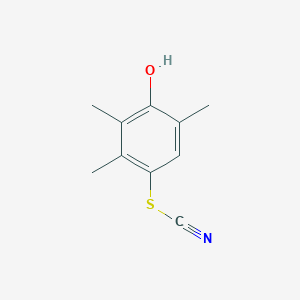
![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)
![1-Propanesulfonic acid, 3-[(2,2-dimethylpropyl)amino]-](/img/structure/B8674631.png)
